molecular formula C18H24N2O2S B2841261 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide CAS No. 893995-92-1

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide

Cat. No. B2841261
M. Wt: 332.46
InChI Key: XSIYTCIMCLLUIE-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is linked to a methoxyphenyl group and a dimethylpropanamide group. Thiazoles are known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazoles can generally be synthesized using techniques such as the Hantzsch thiazole synthesis, involving the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the thiazole ring and various functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiazoles are generally stable compounds. They may exhibit varying degrees of solubility, reactivity, and acidity depending on the substituents present .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Thiazole derivatives, such as those synthesized and characterized in the study by Pişkin, Canpolat, and Öztürk (2020), have shown promise in photodynamic therapy (PDT) for cancer treatment. The synthesized zinc phthalocyanine derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Thiazoles and their fused derivatives have been explored for their antimicrobial activities. Wardkhan et al. (2008) synthesized various thiazole derivatives and tested them for antimicrobial activity against bacteria and fungi, highlighting the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Schiff Base Ligands and Antimicrobial Activity

The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands by Vinusha et al. (2015) demonstrated moderate activity against bacteria and fungi, suggesting their use as potential antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Antioxidant and Antimicrobial Studies

Raghavendra et al. (2016) explored the synthesis of lignan conjugates via cyclopropanation and evaluated their antimicrobial and antioxidant activities, showing the therapeutic potential of such derivatives (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and safety measures should always be used when working with chemical compounds .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may explore the potential therapeutic applications of this compound, as well as its synthesis and chemical properties .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12-15(10-11-19-17(21)18(2,3)4)23-16(20-12)13-6-8-14(22-5)9-7-13/h6-9H,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYTCIMCLLUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide

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